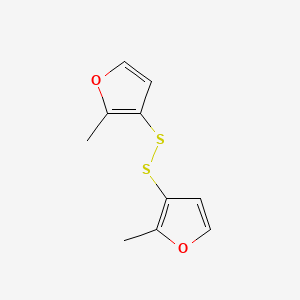

Bis(2-methyl-3-furyl)disulfide

描述

Significance in Chemical Flavor Science and Food Systems

The primary significance of bis(2-methyl-3-furyl)disulfide lies in its role as a key aroma compound in a variety of cooked foods, most notably meat. nih.govscientificlabs.co.uk It is characterized by a distinct roasty, meaty, and sulfurous odor. chemicalbook.comsigmaaldrich.com This compound is a product of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. chemicalbook.comebi.ac.uk

Research has demonstrated that the formation of this compound is influenced by the presence of specific precursors. For instance, studies have shown that the addition of thiamine (B1217682) (Vitamin B1) and cysteine to meat systems enhances the generation of this potent flavor compound. ebi.ac.ukscielo.br It is formed through the oxidation of its corresponding thiol, 2-methyl-3-furanthiol (B142662), which is also a key meaty aroma compound. ebi.ac.ukresearchgate.net The stability of this compound and its formation from 2-methyl-3-furanthiol have been the subject of dedicated studies to understand its behavior in different food matrices and processing conditions. ebi.ac.uk

| Descriptor | Associated Nuances | Source |

|---|---|---|

| Meaty | Seared beef, pork, chicken | perfumerflavorist.com |

| Roasty | - | chemicalbook.com |

| Sulfurous | - | sigmaaldrich.com |

| Onion | - | perfumerflavorist.com |

| Sauerkraut | - | perfumerflavorist.com |

| Fatty | Can be used to add fatty notes to materials | perfumerflavorist.com |

| Creamy/Milky | At low dosages | perfumerflavorist.commedchemexpress.com |

Research Trajectories and Interdisciplinary Relevance

The study of this compound extends beyond its role in flavor chemistry, touching upon various interdisciplinary research areas. Its synthesis and the development of novel derivatives are active areas of investigation. nih.govrsc.org Researchers are exploring different synthetic routes to produce this and related flavor compounds efficiently. rsc.org

Furthermore, recent studies have delved into the interaction of this compound with other molecules, such as oral mucin, to understand its influence on flavor perception and mouthfeel. sigmaaldrich.comresearcher.life This line of inquiry has implications for the design of food products with enhanced sensory characteristics. sigmaaldrich.comresearchgate.net

The compound's potential biological activities have also garnered attention. Some research has suggested that 2-methyl-3-furyl sulfide (B99878) compounds may possess antimicrobial and other biological functions, opening up avenues for their application beyond flavoring. nih.govrsc.org For example, studies have investigated the ability of related disulfides to induce DNA breakage in certain cancer cell lines. nih.gov

| Research Area | Focus | Source |

|---|---|---|

| Flavor Chemistry | Formation in Maillard reaction, contribution to meaty aroma | chemicalbook.comebi.ac.uk |

| Food Science | Application in meat substitutes and savory flavors | justia.com |

| Organic Synthesis | Development of synthetic routes for flavor compounds | nih.govrsc.org |

| Sensory Science | Interaction with oral mucin and impact on flavor perception | sigmaaldrich.comresearcher.liferesearchgate.net |

| Analytical Chemistry | Detection and quantification in food matrices | researchgate.net |

Elucidation of Formation and Biosynthesis Pathways

The generation of this compound is intricately linked to chemical reactions that occur during the heating of food. It is recognized as a product of the Maillard reaction, a non-enzymatic browning process between amino acids and reducing sugars. ebi.ac.ukchemicalbook.com

Maillard Reaction-Derived Formation Mechanisms

The Maillard reaction is a primary route for the formation of this compound. This reaction network involves the thermal degradation of specific precursors, leading to the generation of key intermediates that ultimately form the disulfide.

Thiamine (Vitamin B1) is a well-established precursor to this compound. scielo.brresearchgate.net During thermal processing, thiamine degrades, yielding several volatile compounds, including the critical intermediate 2-methyl-3-furanthiol. ebi.ac.ukresearchgate.netnih.gov The subsequent oxidation of two 2-methyl-3-furanthiol molecules leads to the formation of this compound. evitachem.comebi.ac.ukntou.edu.tw Studies have shown that the degradation of thiamine is a more efficient pathway for producing 2-methyl-3-furanthiol compared to the reaction between ribose and cysteine. ebi.ac.uk In model systems, such as heated orange juice, the thermal degradation of thiamine has been confirmed to produce both 2-methyl-3-furanthiol and this compound. nih.govufl.edu

The amino acid cysteine and the reducing sugar ribose are also key precursors in the Maillard reaction for the formation of this compound. ebi.ac.ukntou.edu.tw Their interaction under heat generates a cascade of reactions that produce 2-methyl-3-furanthiol, which then oxidizes to the disulfide. ntou.edu.tw The presence of 5'-inosine monophosphate (5'-IMP), a nucleotide found in meat, significantly enhances the formation of sulfur-substituted furans, including this compound. scielo.br The proposed mechanism involves the initial formation of 4-hydroxy-5-methyl-3(2H)-furanone and dicarbonyls from 5'-IMP, which then react with hydrogen sulfide derived from cysteine or thiamine. scielo.br

Hydrogen sulfide, which can be generated from the degradation of sulfur-containing amino acids like cysteine, plays a vital role in the formation of 2-methyl-3-furanthiol. scielo.br The addition of hydrogen sulfide has been shown to enhance the formation of 2-methyl-3-furanthiol from thiamine. ebi.ac.uk The availability of hydrogen sulfide can influence the reaction pathways, favoring the formation of sulfur-containing aroma compounds. ntou.edu.tw

Enzymatic Biotransformation Routes

While the primary formation pathways are heat-induced, enzymatic processes can also contribute to the generation of this compound precursors. For instance, enzymatic hydrolysis of proteins, such as those in chicken liver, can release amino acids like cysteine, which are then available to participate in the Maillard reaction during subsequent heating. ebi.ac.uk Thiamine pyrophosphate, the biologically active form of thiamine, acts as a cofactor for many enzymes and is involved in various metabolic functions. researchgate.net However, it is the non-phosphorylated thiamine that serves as a direct precursor for flavor compounds like this compound through thermal degradation. researchgate.net

Thermal Degradation Processes in Model and Food Matrices

The thermal stability of this compound and its precursor, 2-methyl-3-furanthiol, is a critical factor in its presence in cooked foods. chemicalbull.com The compound is readily formed during the thermal processing of various food products. evitachem.com

This compound is a key aroma compound in cooked meat. ambeed.comchemicalbook.comnih.gov Studies on heated beef have identified numerous sulfur-substituted furans, with their formation being highly dependent on the presence of precursors like 5'-IMP, cysteine, and thiamine. scielo.br In fact, this compound was only detected in meat systems where these precursors were added. scielo.br The addition of 5'-IMP, in particular, leads to a stronger meaty aroma, which is attributed to the increased formation of sulfur-substituted furans. scielo.br The table below summarizes the key precursors and their impact on the formation of this compound in meat.

| Precursor | Effect on this compound Formation | Reference |

| Thiamine | Direct precursor through thermal degradation to 2-methyl-3-furanthiol. | researchgate.net |

| Cysteine | Provides hydrogen sulfide, a key reactant in the formation of 2-methyl-3-furanthiol. | ebi.ac.ukscielo.br |

| Ribose | Reacts with cysteine in the Maillard reaction to form precursors. | ebi.ac.ukntou.edu.tw |

| 5'-Inosine Monophosphate (5'-IMP) | Enhances the formation of sulfur-substituted furans, including the target compound. | scielo.br |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methyl-3-[(2-methylfuran-3-yl)disulfanyl]furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S2/c1-7-9(3-5-11-7)13-14-10-4-6-12-8(10)2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDFENKFSKIFBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)SSC2=C(OC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047673 | |

| Record name | Bis(2-methyl-3-furyl)disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; roast, meaty aroma | |

| Record name | bis(2-Methyl-3-furyl) disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/998/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

277.00 to 280.00 °C. @ 760.00 mm Hg | |

| Record name | 3,3'-Dithiobis[2-methylfuran] | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040201 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water,soluble in organic solvents, Miscible at room temperature (in ethanol) | |

| Record name | bis(2-Methyl-3-furyl) disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/998/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.146-1.154 | |

| Record name | bis(2-Methyl-3-furyl) disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/998/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

28588-75-2 | |

| Record name | Bis(2-methyl-3-furyl) disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28588-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-methyl-3-furyl) disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028588752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 3,3'-dithiobis[2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-methyl-3-furyl)disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-dithiobis[2-methylfuran] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-METHYL-3-FURYL) DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1AN38V6MA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,3'-Dithiobis[2-methylfuran] | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040201 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Elucidation of Formation and Biosynthesis Pathways

Generation in Thermally Degraded Citrus Juices

The thermal processing of citrus juices, a common method for preservation and stabilization, can lead to the formation of various volatile compounds, some of which contribute to undesirable off-flavors. Among these is bis(2-methyl-3-furyl) disulfide, a sulfur-containing compound with a characteristic roasted, meaty aroma. ufl.eduresearchgate.net Its presence in heated citrus juice is a significant concern for the juice industry as it alters the fresh, fruity flavor profile expected by consumers. nih.govnih.gov

Research has identified the thermal degradation of thiamine (B1217682) (Vitamin B1) as a primary pathway for the formation of bis(2-methyl-3-furyl) disulfide in citrus juices. ebi.ac.ukebi.ac.uk Thiamine, naturally present in citrus fruits, is susceptible to heat-induced breakdown. This degradation leads to the formation of a key intermediate, 2-methyl-3-furanthiol (B142662) (MFT). ebi.ac.uk Subsequently, MFT can undergo oxidation to form its dimer, bis(2-methyl-3-furyl) disulfide. ebi.ac.uknih.gov

Studies using model orange juice solutions have confirmed this pathway. When a model juice containing thiamin hydrochloride was stored at 35°C, both 2-methyl-3-furanthiol and bis(2-methyl-3-furyl) disulfide were identified, confirming thiamine as the precursor. ebi.ac.ukebi.ac.uk These compounds were detected olfactometrically even after a few days of storage. ebi.ac.uk

The formation of bis(2-methyl-3-furyl) disulfide is not limited to the degradation of thiamine. The Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during heating, can also contribute to its formation. ebi.ac.ukresearchgate.net Specifically, the reaction between the sulfur-containing amino acid cysteine and the reducing sugar ribose has been shown to produce 2-methyl-3-furanthiol, which then oxidizes to bis(2-methyl-3-furyl) disulfide. ntou.edu.tw However, studies have indicated that the degradation of thiamine is a more efficient pathway for the production of 2-methyl-3-furanthiol compared to the cysteine-ribose reaction. ebi.ac.uk

The presence of other compounds in citrus juice can influence the formation of bis(2-methyl-3-furyl) disulfide. For instance, ascorbic acid (Vitamin C) has been shown to accelerate the formation of various sulfur compounds in heated model juices. nih.gov Conversely, certain antioxidants and unsaturated fatty acids can impede the formation of 2-methyl-3-furanthiol and, consequently, its disulfide dimer. ntou.edu.tw

Several studies have investigated the formation of bis(2-methyl-3-furyl) disulfide and other volatile sulfur compounds (VSCs) in thermally treated citrus juices. These studies often employ gas chromatography-olfactometry (GC-O) and gas chromatography-mass spectrometry (GC-MS) to identify and quantify the volatile compounds.

A study on heated mandarin juices identified methanethiol (B179389) as a significant off-flavor compound, with its formation being accelerated by ascorbic acid. nih.gov While this study did not specifically focus on bis(2-methyl-3-furyl) disulfide, it highlights the role of thermal processing and juice components in the generation of VSCs. Another investigation into mandarin juice during processing and storage identified eleven VSCs, including dimethyl disulfide and dimethyl trisulfide, with their formation accelerated by heat, storage time, and light exposure. digitellinc.com

The following interactive data table summarizes key findings from research on the formation of sulfur compounds in thermally degraded citrus juices.

| Compound | Precursor(s) | Influencing Factors | Juice/Model System | Key Findings | Citation |

| Bis(2-methyl-3-furyl) disulfide | Thiamine, 2-Methyl-3-furanthiol | Thermal processing, Oxidation of 2-methyl-3-furanthiol | Model orange juice | Confirmed as a potent off-flavor derived from thiamine degradation. | ebi.ac.ukebi.ac.uk |

| 2-Methyl-3-furanthiol | Thiamine, Cysteine + Ribose (Maillard reaction) | Thermal processing, Presence of antioxidants (inhibitory) | Model orange juice, Heated L-cysteine/ribose solution | A key intermediate in the formation of bis(2-methyl-3-furyl) disulfide. Thiamine degradation is a more effective pathway. | ebi.ac.ukntou.edu.tw |

| Methanethiol | Methionine | Thermal processing, Ascorbic acid (accelerates formation) | Heated mandarin juices | Identified as a major off-flavor compound. | nih.gov |

| Dimethyl disulfide | Methionine | Thermal processing, Ascorbic acid (accelerates formation) | Heated mandarin juices | Identified as a volatile sulfur compound formed during thermal treatment. | nih.govdigitellinc.com |

| Dimethyl trisulfide | Methionine | Thermal processing, Ascorbic acid (accelerates formation), Storage time, Light exposure | Heated mandarin juices | Confirmed as a key off-flavor compound in mandarin juice. | nih.govdigitellinc.com |

Chemical Synthesis and Derivatization Strategies

Methodologies for Synthetic Production

The synthesis of bis(2-methyl-3-furyl)disulfide primarily revolves around the oxidation of its precursor, 2-methyl-3-furanthiol (B142662) (MFT). Various approaches have been developed to optimize this conversion, enhancing yield and reaction efficiency.

Oxidation of 2-Methyl-3-furanthiol (MFT)

The foundational method for producing this compound is through the oxidation of 2-methyl-3-furanthiol. prepchem.comimreblank.ch This process can be achieved under mild conditions. One established laboratory-scale synthesis involves dissolving MFT in a solvent such as hexane (B92381) and bubbling air through the solution. This method, while effective, can be time-consuming, with reaction times extending to 20 hours to achieve a yield of approximately 60.5%. prepchem.comgoogle.com The resulting product is then typically purified using column chromatography. prepchem.com

Enzymatic hydrolysis of S-3-(2-methylfuryl) thioacetate (B1230152) can also generate MFT, which subsequently oxidizes to this compound. imreblank.ch Studies have shown that while MFT can be produced in high yields, it is prone to rapid transformation into its disulfide dimer. imreblank.ch

| Parameter | Details | Reference |

| Starting Material | 2-Methyl-3-furanthiol (MFT) | prepchem.com |

| Solvent | Hexane | prepchem.com |

| Oxidizing Agent | Air | prepchem.com |

| Reaction Time | 20 hours | google.com |

| Yield | 60.5% | google.com |

| Purification | Column Chromatography | prepchem.com |

Optimized Synthetic Approaches Utilizing Oxidizing Agents (e.g., Dimethyl Sulfoxide)

To address the limitations of slower, lower-yield methods, optimized synthetic routes have been developed. A significant improvement involves the use of dimethyl sulfoxide (B87167) (DMSO) as the oxidizing agent. google.com This approach offers a more efficient and scalable method for the synthesis of this compound.

| Parameter | Air Oxidation | DMSO Oxidation | Reference |

| Oxidizing Agent | Air | Dimethyl Sulfoxide (DMSO) | google.com |

| Reaction Time | 20 hours | 0.5–10 hours | google.com |

| Yield | 60.5% | Higher (not specified) | google.com |

| Byproducts | - | Dimethyl sulfide (B99878), Water | google.com |

Synthesis of Novel this compound Derivatives

The functionalization of this compound to create novel derivatives has been explored to develop new flavor compounds and potential preservatives. rsc.org These strategies involve reactions that modify the furan (B31954) ring or the disulfide bond.

C-H Sulfurization Reactions for Functionalization

One approach to creating derivatives is through C-H sulfurization reactions. rsc.org This method has been successfully employed to synthesize a range of 2-methyl-3-furyl sulfide derivatives by reacting this compound with substrates like cyclic ethers and amides. rsc.org For instance, the reaction with formamide (B127407) can lead to a mixture of isomeric products. rsc.org These reactions expand the chemical diversity of the parent compound, leading to derivatives with unique aroma profiles. rsc.org The development of catalytic C-H functionalization methods is crucial for modifying the relatively unstable furan core under mild conditions. nih.gov

Nucleophilic Substitution Reactions in Derivative Synthesis

Nucleophilic substitution is another key strategy for synthesizing derivatives. rsc.org Novel 2-methyl-3-furyl sulfide derivatives have been prepared via the nucleophilic substitution of this compound with ketones in the presence of a base and heat. rsc.org The reactivity of the furan ring towards nucleophiles can be enhanced by the presence of electron-withdrawing groups. pharmaguideline.com This method provides a direct route to new sulfide derivatives with potential applications as flavorings and antimicrobial agents. rsc.org

Ring-Opening Reactions with Epoxides for Structural Modification

Ring-opening reactions of epoxides with this compound offer a pathway to structurally modified derivatives. rsc.org This reaction has been used to synthesize a series of novel 2-methyl-3-furyl sulfide derivatives. rsc.org The reaction of this compound with an epoxide like 2-phenyloxirane can yield a mixture of isomeric products that can be separated. rsc.org This approach introduces new functional groups and structural complexity, which can significantly alter the sensory and biological properties of the resulting molecules. rsc.org The ring-opening of epoxides is a versatile reaction that can be catalyzed by various reagents to achieve chemo- and regioselectivity. tandfonline.comresearchgate.net

Mechanistic Investigations of Chemical Reactivity and Stability

Disulfide Bond Cleavage Mechanisms

The central sulfur-sulfur bond in Bis(2-methyl-3-furyl)disulfide is susceptible to cleavage through various pathways, including hydrolysis and radical-mediated reactions. The specific mechanism is highly dependent on the chemical environment, such as the solvent and the presence of other reactive species.

In aqueous environments, this compound can undergo hydrolytic cleavage. acs.org Studies involving heating the compound in water at 100°C for two hours have demonstrated its hydrolysis to form the corresponding thiol, 2-methyl-3-furanthiol (B142662). acs.orgresearchgate.net To confirm the mechanism, the reaction was also performed in deuterium (B1214612) oxide (D₂O), which provided further insight into the hydrolytic process. acs.org The resulting thiol is often trapped through a reaction with 4-vinylpyridine (B31050) for detection and quantification. acs.orgresearchgate.netebi.ac.uk This reaction highlights the lability of the disulfide bond to hydrolysis under thermal stress. acs.org

In non-aqueous, non-polar solvents like benzene (B151609), the cleavage of the disulfide bond in this compound proceeds through a different, radical-mediated mechanism. acs.org When heated in benzene, the disulfide bond does not readily break on its own. acs.orgresearchgate.net Cleavage only occurs in the presence of a hydrogen donor, suggesting a radical chain reaction. acs.org The process is believed to be initiated by the homolytic scission of the S-S bond, forming two thiyl radicals (2-methyl-3-furylthiyl). These radicals then abstract a hydrogen atom from a donor molecule to form the stable thiol, 2-methyl-3-furanthiol. acs.orgresearchgate.net The use of Electron Paramagnetic Resonance (EPR) spectroscopy has been employed to investigate these radical intermediates, providing insight into the mechanism of disulfide cleavage. acs.orgresearchgate.net

The radical-mediated cleavage of this compound is critically dependent on the availability of hydrogen donors. acs.org In model experiments conducted in a benzene solution, the formation of 2-methyl-3-furanthiol from the disulfide was observed only when specific hydrogen-donating compounds were added to the system. acs.orgresearchgate.net

Compounds demonstrated to facilitate this cleavage include:

1,4-Cyclohexadiene : A potent hydrogen donor that enables the conversion of the thiyl radical to a thiol. acs.orgresearchgate.net

1,4-Hexadiene : Another effective hydrogen donor that promotes the scission process. acs.orgresearchgate.net

Butylated Hydroxytoluene (BHT) : A common antioxidant that can also act as a hydrogen donor, facilitating the cleavage of the disulfide bond into the corresponding thiol. acs.orgresearchgate.net

This evidence indicates that molecules capable of readily donating a hydrogen atom can promote the degradation of the disulfide via a radical pathway, a mechanism that is inactive in their absence. acs.org

Oxidative Reactivity and Its Consequences

This compound exhibits significant pro-oxidant activity, particularly under photo-oxidative conditions. This reactivity is largely attributed to the interplay between the disulfide linkage and the furan (B31954) rings.

This compound (BMFDS) has been shown to significantly accelerate the degradation of β-carotene when exposed to UVA irradiation in an ethanol (B145695) solution. nih.govresearchgate.netnih.gov The degradation process follows first-order kinetics, indicating a direct relationship between the concentration of β-carotene and its rate of decay in the presence of the disulfide. nih.govresearchgate.netnih.gov The pro-oxidant effect of BMFDS leads to the formation of several β-carotene oxidation and isomerization products, including 13-cis-β-carotene, 9,13-di-cis-β-carotene, and all-trans-5,6-epoxy-β-carotene. nih.govresearchgate.netnih.gov

The table below presents the degradation kinetics parameters for β-carotene in the presence of BMFDS and other related sulfides under UVA irradiation, highlighting the potent accelerative effect of BMFDS.

The pro-oxidant activity of sulfur-containing furan compounds is closely linked to their molecular structure. nih.gov Research comparing various related molecules reveals clear structure-activity relationships.

Key structural features influencing pro-oxidant effects include:

Number of Sulfur Atoms : Disulfides, such as this compound, exhibit significantly more potent accelerative effects on the photodegradation of β-carotene compared to their monosulfide counterparts. nih.govresearchgate.netnih.gov This suggests the disulfide bond itself is a crucial functional group for this pro-oxidant activity. nih.gov

Position of the Furan Ring : Furan-containing sulfides like BMFDS and its monomethyl analog (MMFDS) show more pronounced pro-oxidant effects than their structural isomers, such as difurfuryl disulfide (DFDS) and methyl furfuryl disulfide (MFDS). nih.govresearchgate.netnih.gov This indicates that the substitution pattern on the furan ring plays a critical role in the molecule's reactivity. nih.gov

Further studies on human leukemia Jurkat cells have shown that furan-containing disulfides like BMFDS can induce antiproliferative effects through the generation of oxidative stress. nih.gov Specifically, BMFDS treatment led to a significant, 3.02-fold increase in intracellular reactive oxygen species (ROS), a key indicator of pro-oxidant activity. nih.gov This ROS generation is linked to the subsequent activation of caspase-3, an enzyme involved in apoptosis, suggesting a mechanistic link between the compound's structure, its ability to induce oxidative stress, and its biological consequences. nih.gov

Biological Activities and Metabolic Fate

Occurrence as a Biological Metabolite

Bis(2-methyl-3-furyl)disulfide has been identified as a metabolite in humans, plants, and microbes. nih.gov It is a member of the furan (B31954) class of compounds and is recognized as a product of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. chemicalbook.comchemicalbook.com

Identification in Human Metabolome Studies

This compound is recognized as a human metabolite. nih.govchemicalbook.com The Human Metabolome Database (HMDB) lists the compound, indicating its presence within the human body, with cellular locations noted as the membrane. nih.govthegoodscentscompany.com Its role as a mammalian metabolite is also acknowledged. nih.govchemicalbook.com

Characterization as a Microbial Metabolite (e.g., in Saccharomyces cerevisiae)

This compound is a known metabolite produced by the yeast Saccharomyces cerevisiae, also known as brewer's yeast. nih.govymdb.ca The Yeast Metabolome Database (YMDB) includes this compound, highlighting its occurrence in yeast autolysates. perflavory.comymdb.ca

Antimicrobial Properties and Mechanisms

Research has investigated the antimicrobial potential of this compound and its derivatives, revealing inhibitory effects against specific pathogenic bacteria.

In Vitro Antibacterial Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Studies have reported that this compound demonstrates in vitro antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net MRSA is a significant public health concern due to its resistance to many common antibiotics. google.com The investigation into furan-based sulfur compounds is part of a broader search for new, effective antimicrobial agents to combat such resistant strains. nih.govresearchgate.net

Inhibition of Biofilm Formation and Quorum Sensing in Hafnia alvei

While direct studies on this compound's effect on Hafnia alvei are noted, a closely related compound, methyl 2-methyl-3-furyl disulfide, has been shown to inhibit the formation of biofilms and interfere with quorum sensing in this bacterium. nih.govresearchgate.net Quorum sensing is a system of cell-to-cell communication that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor expression. uni-konstanz.denih.gov The inhibition of the luxI gene expression by methyl 2-methyl-3-furyl disulfide is a key part of this mechanism, which disrupts the signaling pathway. nih.govresearchgate.net This research suggests that furan-containing disulfide compounds are a promising class for the development of agents that can control bacterial populations by disrupting their communication and community structures. uni-konstanz.de

Data Tables

Table 1: Occurrence of this compound as a Metabolite

| Kingdom | Organism/Source | Specific Location/Context | Reference(s) |

| Human | Homo sapiens | Human Metabolome | nih.gov, chemicalbook.com |

| Plant | Anacardium occidentale | Cashew Apple Nectar | ebi.ac.uk |

| Camellia sinensis | Black and Green Tea | chemicalbook.com, perflavory.com, ebi.ac.uk | |

| Fungi | Saccharomyces cerevisiae | Brewer's Yeast Metabolome | nih.gov, ymdb.ca |

Table 2: Antimicrobial Activity Profile

| Target Organism | Activity Observed | Compound Studied | Reference(s) |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | In Vitro Antibacterial Activity | This compound | nih.gov, researchgate.net |

| Hafnia alvei | Inhibition of Biofilm Formation & Quorum Sensing | Methyl 2-methyl-3-furyl disulfide | nih.gov, researchgate.net, uni-konstanz.de |

Cytotoxic and Anticancer Investigations

Recent studies have explored the potential of this compound as a cytotoxic and anticancer agent, focusing on its effects on human leukemia Jurkat cells. nih.gov

Induction of DNA Breakage in Human Leukemia Jurkat Cells

Research has shown that this compound is capable of inducing DNA breakage in human leukemia Jurkat cells. nih.govresearchgate.net This activity is a key indicator of its potential as a cytotoxic agent against cancer cells. The ability to damage the DNA of malignant cells is a fundamental mechanism of many chemotherapeutic drugs. A study by Zhang et al. specifically reported that this compound, along with related sulfur compounds, could induce DNA breakage to varying extents in these cells. nih.govresearchgate.net

Role in Reactive Oxygen Species (ROS) Production

The cytotoxic effects of this compound are also linked to its ability to induce the production of reactive oxygen species (ROS) within human leukemia Jurkat cells. nih.govresearchgate.net ROS are chemically reactive molecules containing oxygen that, at high levels, can cause significant damage to cell structures, including DNA, proteins, and lipids. This oxidative stress is a critical factor in the induction of apoptosis in cancer cells. The aforementioned study by Zhang et al. also confirmed that this compound induces the production of ROS, contributing to its anticancer activity. nih.govresearchgate.net

Activation of Caspase-3 Leading to Apoptosis

The induction of DNA damage and ROS production by this compound ultimately leads to the activation of apoptotic pathways in human leukemia Jurkat cells. nih.govresearchgate.net A key event in this process is the activation of caspase-3, a critical executioner caspase in the apoptotic cascade. nih.gov Once activated, caspase-3 orchestrates the degradation of cellular components, leading to programmed cell death, or apoptosis. The research by Zhang et al. demonstrated that treatment with this compound results in the activation of caspase-3, thereby confirming its role in triggering apoptosis in these leukemia cells. nih.govresearchgate.net

Table 2: Cytotoxic and Anticancer Activities of this compound

| Biological Activity | Cell Line | Key Finding |

|---|---|---|

| DNA Breakage | Human Leukemia Jurkat Cells | Induces DNA damage |

| ROS Production | Human Leukemia Jurkat Cells | Stimulates the production of reactive oxygen species |

| Caspase-3 Activation | Human Leukemia Jurkat Cells | Activates caspase-3, leading to apoptosis |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is fundamental to isolating Bis(2-methyl-3-furyl) disulfide from complex mixtures, enabling its individual characteristics to be studied.

Research on the thermal degradation of thiamin in model orange juice solutions identified Bis(2-methyl-3-furyl) disulfide as a significant aroma-active component. acs.orgnih.gov It was detected olfactometrically even at concentrations below the detection limits of instrumental detectors, highlighting the extreme sensitivity of the human nose to this compound. acs.orgnih.gov In a study of cashew apple nectar, GC-O was used to identify Bis(2-methyl-3-furyl) disulfide for the first time in that product, where it contributed a meaty aroma note. nih.gov Similarly, analysis of stewed pork broth using GC-O combined with aroma extract dilution analysis (AEDA) pinpointed Bis(2-methyl-3-furyl) disulfide as one of the key odor-active compounds. spkx.net.cn

The Pulsed-Flame Photometric Detector (PFPD) is a highly sensitive and selective detector for sulfur-containing compounds. srainstruments.frscioninstruments.com Its application is crucial in the analysis of Bis(2-methyl-3-furyl) disulfide due to the presence of two sulfur atoms in its structure. The PFPD operates by combusting the compounds as they elute from the GC column and measuring the light emitted from the excited sulfur species. scioninstruments.com This technique offers superior selectivity and sensitivity compared to standard Flame Ionization Detectors (FID) or even many mass spectrometers for trace-level sulfur analysis. srainstruments.fr

In studies of thermally treated citrus juices, GC-PFPD confirmed the presence of Bis(2-methyl-3-furyl) disulfide, which was formed from the degradation of thiamin. acs.orgnih.gov The detector's specificity for sulfur ensures that the chromatographic peaks correspond to sulfur-containing volatiles, simplifying identification in complex food matrices. nih.govresearchgate.net The high sensitivity of the PFPD is essential, although it has been noted that for potent aroma compounds like Bis(2-methyl-3-furyl) disulfide, olfactometric detection can sometimes be achieved at even lower concentrations. acs.orgnih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the non-volatile analysis and purity assessment of chemical compounds. For furan (B31954) derivatives, HPLC coupled with a UV spectrometer is a common method. dgaequipment.com The compound is dissolved in a suitable solvent and passed through a column under high pressure, allowing for separation and subsequent detection. dgaequipment.com While less common for the analysis of volatile aroma compounds compared to GC, HPLC is critical in a quality control context to determine the purity of synthesized standards. Commercial suppliers of Bis(2-methyl-3-furyl) disulfide often use HPLC to certify the purity of their products, with purities as high as 98% or 99.86% being reported. selleckchem.comsigmaaldrich.com Standardized methods, such as those developed by ASTM, exist for the analysis of furanic compounds in various matrices by HPLC, demonstrating the robustness of this technique for quantification and purity checks. shimadzu.comastm.orgshimadzu.com

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular weight, elemental composition, and structural arrangement of atoms within the Bis(2-methyl-3-furyl) disulfide molecule.

Mass Spectrometry (MS), typically coupled with Gas Chromatography (GC-MS), is the definitive method for identifying volatile compounds like Bis(2-methyl-3-furyl) disulfide. The technique involves ionizing the molecule and then separating the resulting fragments based on their mass-to-charge (m/z) ratio, creating a unique fragmentation pattern or "mass spectrum." This spectrum serves as a molecular fingerprint.

For Bis(2-methyl-3-furyl) disulfide (C₁₀H₁₀O₂S₂), the molecular ion peak [M]⁺ is observed at m/z 226. nih.gov The fragmentation pattern provides structural confirmation. Key fragments identified in its mass spectrum include a prominent peak at m/z 113, corresponding to the 2-methyl-3-furylthioyl cation, and another at m/z 226, representing the parent ion. nih.gov Researchers have used GC-MS to confirm the identity of Bis(2-methyl-3-furyl) disulfide in diverse food systems, including thermally degraded orange juice, cashew apple nectar, and stewed pork broth. acs.orgnih.govnih.govspkx.net.cn

Table 1: Key Mass Spectrometry Data for Bis(2-methyl-3-furyl) disulfide

| Feature | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀O₂S₂ | nih.gov |

| Molecular Weight | 226.31 g/mol | fao.org |

| Parent Peak (m/z) | 226 | nih.gov |

| Top Peak (m/z) | 113 | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the precise structure of a molecule by providing information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) lists NMR as a required identification test for Bis(2-methyl-3-furyl) disulfide. fao.org

The ¹H NMR spectrum shows distinct signals for the methyl protons and the protons on the furan ring. The ¹³C NMR spectrum complements this by showing signals for the methyl carbon and the different carbons within the furan ring structure. nih.gov Analysis of these spectra allows for unambiguous confirmation of the compound's constitution and connectivity.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Bis(2-methyl-3-furyl) disulfide Solvent: CDCl₃

| Spectrum | Frequency | Chemical Shift (δ) in ppm | Assignment | Source |

|---|---|---|---|---|

| ¹H NMR | 400 MHz | 2.10 / 2.11 | -CH₃ (Methyl protons) | nih.gov |

| 6.37 | Furan ring proton | nih.gov | ||

| 7.26 / 7.27 | Furan ring proton | nih.gov | ||

| ¹³C NMR | 100.40 MHz | 11.41 | -CH₃ (Methyl carbon) | nih.gov |

| 112.78 | Furan ring carbon | nih.gov | ||

| 114.76 | Furan ring carbon | nih.gov | ||

| 140.81 | Furan ring carbon | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various wavelengths, a unique spectral fingerprint of the compound is generated. For Bis(2-methyl-3-furyl)disulfide, the IR spectrum provides clear evidence of its key structural features. google.com The structure has been confirmed through analysis of its IR spectrum, which shows characteristic absorption peaks corresponding to the vibrations of its specific bonds. google.com

A patent for the preparation of this compound outlines the specific absorption peaks observed in its IR spectrum when analyzed as a liquid film. google.com These peaks are indicative of the furan ring and the methyl groups attached to it. google.com

| Absorption Peak (cm⁻¹) | Vibrational Mode Interpretation |

|---|---|

| 3120 | C-H stretching vibration of the furan nucleus |

| 2950 | C-H asymmetrical stretching vibration of the methyl group |

This table presents the key infrared absorption peaks for this compound and the corresponding molecular vibrations as identified through IR spectroscopic analysis. google.com

Further spectral data is available in public databases, such as the NIST Chemistry WebBook, and from commercial suppliers. nih.govnist.gov This availability of reference spectra is crucial for the unambiguous identification of the compound in research and quality control settings.

Electron Paramagnetic Resonance (EPR) for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a specialized spectroscopic technique uniquely suited for the detection and characterization of molecules with unpaired electrons, known as free radicals. nih.govresearchgate.netaip.org While this compound itself is not a radical, its formation and degradation pathways often involve transient radical intermediates, particularly sulfur-centered radicals. researchgate.net

The formation of disulfides can proceed through the oxidation of corresponding thiols, such as 2-methyl-3-furanthiol (B142662), a reaction that involves thiyl radical intermediates (RS•). researchgate.netresearchgate.net Conversely, the cleavage of the disulfide bond (S-S) can also generate these radicals. researchgate.netebi.ac.uk EPR spectroscopy is instrumental in studying these processes. nih.gov

Key applications of EPR in the context of disulfides include:

Detection of Thiyl Radicals: EPR can directly detect and characterize thiyl radicals, which are key intermediates in the photo-induced or thermal formation and cleavage of disulfides. researchgate.net

Spin Trapping: Due to the often short-lived nature of biological radicals, techniques like spin trapping are employed. nih.govnih.gov A "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be more easily detected and characterized by EPR. nih.gov This has been successfully used to detect sulfanyl (B85325) radicals in biological systems. nih.gov

Disulfide Radical Anions: In certain biological reduction reactions, disulfide radical anions have been detected using high-frequency time-domain EPR spectroscopy, providing mechanistic insight into electron transfer processes. pnas.orgnih.govpnas.org

Studies on the thermal stability of disulfides in food models have utilized EPR measurements to gain insight into the mechanism of disulfide cleavage, confirming the involvement of radical species. researchgate.netebi.ac.uk The ability of EPR to detect these transient species makes it an invaluable tool for understanding the reaction mechanisms that lead to the formation of important flavor compounds like this compound. nih.gov

Integrated Analytical Approaches (e.g., HS-SPME/GC-MS, SDE/GC-MS)

Given the complexity of the matrices in which this compound is typically found (e.g., food products) and its low concentration, integrated analytical approaches are essential for its successful isolation and identification. acs.orgnih.gov These methods combine an extraction/concentration step with a high-resolution separation and detection system, most commonly Gas Chromatography-Mass Spectrometry (GC-MS).

Headspace Solid-Phase Microextraction (HS-SPME)/GC-MS: This technique involves exposing a coated fiber to the headspace (the air above the sample) to adsorb volatile and semi-volatile compounds. gcms.czresearchgate.net The fiber is then transferred to the injector of a gas chromatograph, where the analytes are thermally desorbed, separated, and identified by MS. HS-SPME is a solvent-free, sensitive, and widely used method for analyzing flavor volatiles. researchgate.nethnxb.org.cn Studies have successfully used HS-SPME/GC-MS to identify this compound as a key volatile component in diverse products such as jelly beans, dog food attractants, and meat flavor essences. ebi.ac.ukgcms.czhnxb.org.cn

Simultaneous Distillation-Extraction (SDE)/GC-MS: SDE is a sample preparation technique used to extract volatile and semi-volatile compounds from aqueous samples. spkx.net.cnmdpi.com The sample is boiled, and the resulting steam is passed through an immiscible, lower-boiling-point organic solvent, which continuously extracts the volatile compounds. This method is particularly effective for isolating aroma compounds from cooked foods like meats and broths. SDE, followed by GC-MS analysis, has been used to identify important flavor compounds, including this compound, in products like spiced beef. ebi.ac.ukspkx.net.cn

The choice of method depends on the sample matrix and the specific research goals. Both HS-SPME and SDE, when coupled with GC-MS, provide the necessary sensitivity and selectivity for the characterization and quantification of this compound in complex systems. ebi.ac.ukmdpi.com

| Analytical Technique | Food Matrix/Sample Type | Finding | Reference |

|---|---|---|---|

| HS-SPME/GC-MS | Dog Food Attractants (from chicken liver, mushroom, mealworm) | Identified as a key palatable volatile compound. | ebi.ac.uk |

| HS-SPME/GC-MS | "Dog Food" flavored Jelly Beans | Identified as a characteristic aroma compound in the headspace. | gcms.cz |

| SDE/GC-MS | Yueshengzhai Spiced Beef | Identified as one of the volatile flavor compounds. | spkx.net.cn |

| SDE/GC-MS | Boiled Beef Broth | Detected in boiled beef extract, contributing to the characteristic meaty aroma. | mdpi.com |

| HS-SPME/GC-MS | Meat Flavor Essence | Identified as an important odor-active heterocyclic/sulfur compound. | hnxb.org.cn |

| GC-MS | Maillard Reaction Products (Cysteine-Xylose-Glutamate system) | Identified as an important compound in broth flavor. | nih.gov |

This table summarizes findings from various studies that have used integrated analytical methods to identify this compound in different matrices.

Interactions with Biological Matrices and Influence on Flavor Perception

Molecular Interactions with Oral Mucin

The interaction between aroma compounds and mucin, a primary glycoprotein (B1211001) in saliva, is a critical factor influencing flavor perception. nih.gov Studies have focused on understanding the binding behavior between Bis(2-methyl-3-furyl)disulfide and oral mucin to elucidate how these interactions affect the sensory experience of food.

The binding of this compound to oral mucin is a complex process driven by multiple non-covalent forces. Research employing multispectral techniques and molecular dynamic simulations has confirmed that the interaction is governed by a combination of hydrogen bonding, hydrophobic interactions, and Van der Waals forces. nih.gov These forces facilitate the formation of complexes between the mucin protein and the aroma compound. nih.gov The extent of this binding has been quantified, with binding percentages observed to range from 37.03% to 71.87%, depending on the concentration of the compound. nih.gov This interaction is further evidenced by changes in the physicochemical properties of the mucin solution upon binding, including alterations in turbidity, particle size, zeta-potential, and surface hydrophobicity. nih.gov

The oral environment is subject to pH fluctuations, which can significantly impact the stability and interaction of molecules. The binding affinity between this compound and mucin has been shown to be highly dependent on pH. nih.gov Experimental data reveals a dynamic relationship, with the binding constant varying at different pH levels. Specifically, the binding constants were determined to be 1.26 × 10³, 1.14 × 10³, and 9.13 × 10³ L mol⁻¹ at pH 5.0, 7.0, and 8.5, respectively. nih.gov This indicates that the interaction is weakest at a neutral pH and significantly stronger in more alkaline conditions.

Table 1: pH-Dependent Binding Constants of this compound and Oral Mucin

| pH | Binding Constant (L mol⁻¹) |

|---|---|

| 5.0 | 1.26 × 10³ |

| 7.0 | 1.14 × 10³ |

| 8.5 | 9.13 × 10³ |

Data sourced from a 2024 study on the interaction mechanism between the compound and oral mucin. nih.gov

The interaction between this compound and oral mucin has direct consequences for flavor perception. nih.gov By binding to mucin, the volatility of the aroma compound is reduced, which in turn affects its release rate in the oral cavity and its transport to the olfactory receptors. This modulation of flavor release is crucial for the temporal experience of taste and aroma during food consumption. A comprehensive understanding of these interaction mechanisms provides valuable insights for the food industry, offering a basis for designing food products with optimized and enhanced sensory profiles, particularly for savory and meat-based products. nih.gov

Contribution to Desirable Aroma Profiles in Food

This compound is a naturally occurring compound found in cooked beef and tea. perfumerflavorist.com It is a product of the Maillard reaction and the thermal degradation of thiamine (B1217682), contributing significantly to the characteristic aromas of cooked foods. researchgate.netnih.govebi.ac.uk

This disulfide is renowned for its powerful and complex aroma profile, which is predominantly described as meaty, roasted, and savory. researchgate.netthegoodscentscompany.com At very low concentrations, it imparts a strong, brothy, and sulfurous character with nuances of cooked onion and sautéed garlic. thegoodscentscompany.com Its sensory attributes are integral to creating the authentic flavor of cooked meat, making it a key flavoring agent in the food industry. nih.govnbinno.com Descriptions of its flavor often include notes of seared beef, pork, and chicken. perfumerflavorist.com This compound is essential for replicating the savory notes that consumers associate with well-prepared meat dishes and is a crucial ingredient for adding depth to stews, snack seasonings, and plant-based meat alternatives. nbinno.com

Beyond its formation through cooking, this compound can also be generated through fermentation to enhance food aromas. Research has demonstrated that fermenting onion (Allium cepa L.) with the mushroom Polyporus umbellatus can produce a desirable meaty aroma, with this compound being a key contributor to this flavor profile. This novel approach highlights the potential for using microbial fermentation systems to create natural and potent savory flavors for various culinary applications, including vegetarian and vegan products.

Association with Undesirable Off-Flavor Formation

The thermal processing of citrus juices, a critical step for ensuring microbiological safety and extending shelf life, can unfortunately lead to the development of undesirable off-flavors. Among the compounds responsible for these detrimental changes in the sensory profile of citrus juices is this compound. This sulfur-containing compound is not naturally present in fresh juice but is formed as a result of chemical reactions initiated by heat.

Involvement in Thermally Degraded Citrus Juices

This compound has been identified as a potent off-flavor agent in thermally degraded citrus juices, contributing a distinct "meaty" or "savory" aroma that is incongruous with the expected fresh and fruity character of the beverage. acs.org Its presence is a direct consequence of the thermal degradation of thiamin (Vitamin B1), a nutrient naturally present in citrus fruits. nih.gov

The formation of this disulfide is intricately linked to its precursor, 2-methyl-3-furanthiol (B142662). During thermal processing, thiamin breaks down, leading to the formation of 2-methyl-3-furanthiol, a compound also known for its meaty aroma. nih.gov Subsequently, the oxidation and dimerization of two 2-methyl-3-furanthiol molecules result in the formation of this compound.

The extremely low odor threshold of this compound is a key factor in its significant influence on the sensory profile of citrus juice. Even at minute concentrations, it can impart a noticeable off-flavor. This high potency means that even a small degree of thiamin degradation during thermal processing can have a significant negative impact on the consumer acceptability of the final product.

The following table summarizes the key research findings regarding the formation and sensory impact of this compound in thermally treated citrus juices:

| Research Finding | Details | Reference(s) |

| Precursor Compound | Thiamin (Vitamin B1) is the primary precursor that degrades upon heating to form 2-methyl-3-furanthiol, which then dimerizes to this compound. | nih.gov |

| Aroma Profile | Described as "meaty," "savory," or "beef-like," which is considered an undesirable off-flavor in the context of citrus juice. | acs.org |

| Sensory Impact | Identified as a potent off-flavor compound through gas chromatography-olfactometry (GC-O) analysis of model orange juice. | nih.gov |

| Formation Conditions | Forms during thermal processing and subsequent storage of citrus juices at elevated temperatures. | nih.gov |

| Odor Threshold | Possesses an extremely low odor threshold, meaning it can be detected by the human nose at very low concentrations. |

Studies have also shown a significant increase in the concentration of the precursor, 2-methyl-3-furanthiol, in orange juice during storage, which logically leads to a higher potential for the formation of this compound. The table below illustrates the change in concentration of 2-methyl-3-furanthiol in Shamuti orange juice under different conditions.

| Juice Condition | Concentration of 2-methyl-3-furanthiol (ng/L) |

| Fresh | 2 |

| Pasteurized | 2 |

| Stored (21 days at 35°C) | 270 |

Data sourced from a study on the off-flavors in stored orange juice. researchgate.net

The formation of this compound, alongside other sulfur-containing compounds, presents a significant challenge for the citrus juice industry. Mitigating its formation requires careful optimization of thermal processing parameters and storage conditions to minimize thiamin degradation while still ensuring product safety.

Future Research Directions and Translational Perspectives

In-depth Elucidation of Complex Formation Pathways and Kinetics

Bis(2-methyl-3-furyl)disulfide is recognized as a Maillard reaction product and is formed through the oxidation of its precursor, 2-methyl-3-furanthiol (B142662). ebi.ac.ukchemicalbook.com This precursor, a potent aroma compound in its own right, is generated from the thermal degradation of thiamine (B1217682) or through the reaction between precursors like ribose and cysteine. ebi.ac.uk Studies have shown that the presence of thiamine in cooked ham significantly increases the production of this compound. ebi.ac.uk It can also be formed when 2-methyl-3-furanthiol reacts with hydrogen peroxide in aqueous solutions. ebi.ac.uk

While these general pathways are established, a detailed quantitative and mechanistic understanding is still developing. Future research should focus on the kinetics of these formation reactions under various conditions, such as different temperatures, pH levels, and precursor concentrations, which are relevant to food processing. A deeper understanding of the reaction mechanisms, including the role of intermediates and catalysts, will allow for more precise control over the formation of this key flavor compound during food production.

Comprehensive Investigation of Biological Mechanisms of Action and Therapeutic Potential

Preliminary studies have indicated that this compound possesses noteworthy biological activity. Specifically, it has demonstrated in vitro antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This finding opens a promising avenue for exploring its therapeutic potential.

Furthermore, derivatives of this compound have shown significant antimicrobial properties. rsc.org Research into novel 2-methyl-3-furyl sulfide (B99878) derivatives has demonstrated their effectiveness against a wide array of foodborne pathogens. nih.govrsc.org A comprehensive investigation into the mechanisms behind these antimicrobial actions is a critical next step. Future studies should aim to identify the specific cellular targets and biochemical pathways affected by these compounds. Such research could validate their use not only as food preservatives but also as potential leads for new therapeutic agents.

| Microorganism Type | Species |

|---|---|

| Bacteria | Escherichia coli |

| Bacillus subtilis | |

| Staphylococcus aureus | |

| Salmonella paratyphi | |

| Listeria monocytogenes | |

| Vibrio parahemolyticus | |

| Fungi | Penicillium italicum |

| Aspergillus niger | |

| Mucor racemosus | |

| Rhizopus oryzae |

Rational Design and Synthesis of Novel Functional Derivatives with Enhanced Properties

Building on its inherent properties, the rational design and synthesis of novel derivatives of this compound present a significant area for future research. Scientists have successfully synthesized a range of 2-methyl-3-furyl sulfide derivatives by reacting the parent disulfide with various chemical entities, including cyclic ethers, amides, ketones, and epoxides. nih.govrsc.org

These synthetic derivatives are not only valuable for their unique aroma characteristics—spanning notes of onion, garlic, nut, mushroom, and roast meat—but also for their functional properties. nih.gov A number of these compounds have exhibited antimicrobial activity superior to that of conventional preservatives like penicillin and amphotericin B, marking them as promising candidates for food preservation. rsc.org Future work should focus on establishing structure-activity relationships to guide the synthesis of new derivatives with enhanced potency, lower aroma thresholds, and tailored sensory profiles for specific applications.

| Reactant Class | Resulting Derivative Type | Observed Properties |

|---|---|---|

| Cyclic Ethers | Sulfide derivatives with cyclic ether motifs | Special aroma characteristics (e.g., onion, garlic, nut, mushroom, radish, roast meat) and antimicrobial activity against foodborne pathogens. |

| Amides | Sulfide derivatives with amide motifs | |

| Ketones | Sulfide derivatives with ketone motifs | |

| Epoxides | Sulfide derivatives with cyclic alcohol motifs |

Advanced Applications in Food Science and Technology for Flavor Modulation and Preservation

The primary application of this compound is as a flavoring agent in the food industry. chemicalbook.comthegoodscentscompany.com Its characteristic savory, roasty, and meat-like aroma makes it an indispensable component for creating authentic flavor profiles in a variety of products. nbinno.comsigmaaldrich.com It is used to enhance the robust flavor of stews, add depth to snack seasonings, and provide an essential meaty undertone to plant-based meat alternatives. nbinno.com At lower concentrations, it can also introduce fatty notes to hazelnut and chocolate flavors. thegoodscentscompany.com Recent research has also explored its interaction with oral mucin, which could provide insights into its influence on flavor perception. sigmaaldrich.com

The development of dual-function derivatives that act as both flavorants and preservatives represents a significant advancement. rsc.org As the food industry seeks more low-risk preservatives to ensure food security, these compounds are highly promising. rsc.org Future applications could involve their use as natural and effective preservatives that simultaneously contribute to the desired flavor profile of food products, thereby reducing the need for multiple additives. nih.govrsc.org Further research into its potential to enhance meaty aromas through fermentation processes with microorganisms like Polyporus umbellatus could also open new avenues for natural flavor enhancement. sigmaaldrich.com

常见问题

Q. How can bis(2-methyl-3-furyl)disulfide be reliably identified and quantified in complex matrices such as food or biological samples?

Methodological Answer: Use gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS). Polar and non-polar capillary columns (e.g., DB-5ms or HP-INNOWAX) are recommended for separating volatile sulfur compounds. For quantification, normalization methods with internal standards (e.g., n-alkanes) are advised, as outlined in GB/T11538-2006 for food additives .

Q. What synthetic routes are available for this compound, and how can purity be validated?

Methodological Answer: The compound is typically synthesized via oxidative coupling of 2-methyl-3-furanthiol using oxidizing agents like iodine or hydrogen peroxide. Purity validation involves GC-MS for volatile impurities, nuclear magnetic resonance (NMR) for structural confirmation, and elemental analysis to verify sulfur content .

Q. What are the standard toxicological protocols for assessing this compound in animal models?

Methodological Answer: Follow OECD or EPA guidelines for 90-day subchronic toxicity studies. For example, administer the compound via oral gavage at graduated doses (e.g., 0–1,000 mg/kg body weight) to rodents, monitoring hematological parameters, organ weights, and histopathology. EFSA-referenced studies used Sprague-Dawley rats with detailed necropsy protocols .

Advanced Research Questions

Q. How do pH variations influence the interaction of this compound with proteins like α-amylase?

Methodological Answer: Use fluorescence quenching assays and molecular docking simulations to study binding mechanisms. Recent studies show pH-dependent conformational changes in α-amylase alter binding affinity, with stronger interactions observed at pH 6.0–7.0 due to electrostatic and hydrophobic forces .

Q. What analytical challenges arise when detecting this compound in thermally processed foods, and how can they be mitigated?

Methodological Answer: Thermal degradation generates artifacts like 2-methyl-3-furanthiol and polysulfides. To mitigate, employ headspace solid-phase microextraction (HS-SPME) with carboxen/polydimethylsiloxane fibers to capture volatile compounds selectively. Optimize GC temperature programs to separate degradation products .

Q. How do structural analogs of this compound affect its flavor-enhancing properties and bioactivity?

Methodological Answer: Synthesize analogs (e.g., methyl 2-methyl-3-furyl disulfide) and compare their odor thresholds via olfactometry. Structure-activity relationship (SAR) studies reveal that sulfur atom count and furyl substituents modulate meat-like aroma intensity and antimicrobial activity .

Q. What mechanisms explain contradictions in this compound’s in vitro vs. in vivo toxicity data?

Methodological Answer: In vitro cytotoxicity assays (e.g., Jurkat cell apoptosis) often overestimate toxicity due to high concentrations and lack of metabolic detoxification pathways. In vivo studies account for hepatic metabolism (e.g., glutathione conjugation), reducing bioavailable concentrations .

Q. How can computational modeling predict the environmental persistence of this compound?

Methodological Answer: Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives. Parameters like logP (2.8) and water solubility (low) suggest moderate persistence, but validate with OECD 301B ready biodegradability tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。